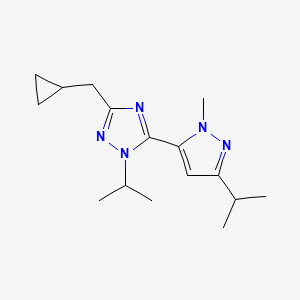![molecular formula C21H28N2O3 B5638640 ethyl 2-cyclopropyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5638640.png)
ethyl 2-cyclopropyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound belongs to a broader class of chemicals known as diazaspiro undecane derivatives, which have been explored for various chemical properties and potential applications.
Synthesis Analysis
- The synthesis of related diazaspiro undecane derivatives has been achieved through multi-component reactions, as demonstrated by Li et al. (2014) in the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives (Li et al., 2014).
Molecular Structure Analysis
- Studies like that by Aggarwal et al. (2014) have provided insights into the molecular structure of diazaspiro compounds, confirming their structure through X-ray analysis (Aggarwal et al., 2014).
Chemical Reactions and Properties
- Research has shown that diazaspiro undecane derivatives can undergo various chemical reactions. For example, the work by Parameswarappa and Pigge (2011) involved the intramolecular spirocyclization of pyridine substrates to form 3,9-diazaspiro[5.5]undecane derivatives (Parameswarappa & Pigge, 2011).
Physical Properties Analysis
- The physical properties of diazaspiro undecane derivatives have been characterized in various studies. For instance, the research by Yang et al. (2008) detailed the synthesis and physical characterization of 3,9-diazaspiro[5.5]undecanes and undecan-2-ones (Yang et al., 2008).
Chemical Properties Analysis
- The chemical properties of these compounds, such as their reactivity and stability, have been a subject of research. For example, Kuroyan et al. (1983) synthesized 9-thia-1,4-diazaspiro[5.5]undecanes and analyzed their chemical properties (Kuroyan et al., 1983).
Eigenschaften
IUPAC Name |
ethyl 2-cyclopropyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-2-26-20(25)22-12-10-21(11-13-22)14-18(16-6-4-3-5-7-16)19(24)23(15-21)17-8-9-17/h3-7,17-18H,2,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSPSRGFUJVNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)CC(C(=O)N(C2)C3CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyclopropyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS*,6aS*)-2-cyclohexyl-5-[(4-hydroxy-5-methoxypyridin-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5638560.png)
![2-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-4-methylpyrimidine](/img/structure/B5638575.png)

![2-{2-[2-(4-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5638604.png)

![methyl 2-{[(5-bromo-2-pyridinyl)amino]carbonyl}benzoate](/img/structure/B5638624.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(methylthio)propanoyl]-4-piperidinol](/img/structure/B5638631.png)
![1-(2-phenyl-9-propyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5638634.png)
![2-ethyl-9-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5638646.png)
![N-{rel-(3R,4S)-1-[(2-amino-3-pyridinyl)methyl]-4-propyl-3-pyrrolidinyl}-2-methoxy-2-methylpropanamide dihydrochloride](/img/structure/B5638653.png)

![2-[({1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5638667.png)
![3-(4-bromophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5638680.png)